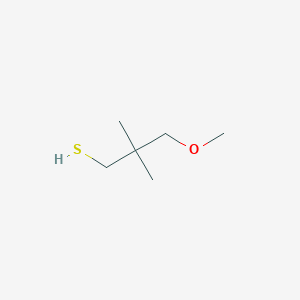
1-(2-Phenylethyl)piperidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)piperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenylethyl group at the 1-position and a thiol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidine-4-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, often catalyzed by a Cp*Ir complex.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Grignard reaction, where phenylethyl magnesium bromide reacts with a suitable piperidine precursor.
Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can further enhance the reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Thiolating agents like thiourea or thiolates are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thioethers, sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)piperidine-4-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)piperidine-4-thiol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A well-known piperidine derivative with potent analgesic properties.
Carfentanil: Another piperidine derivative with high potency, used in veterinary medicine.
Uniqueness
1-(2-Phenylethyl)piperidine-4-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)piperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
Clave InChI |
JHDYPWYQWZDPDN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1S)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




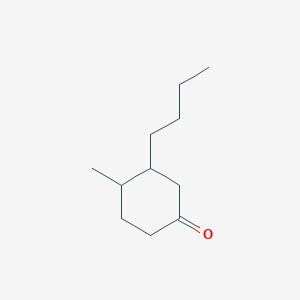
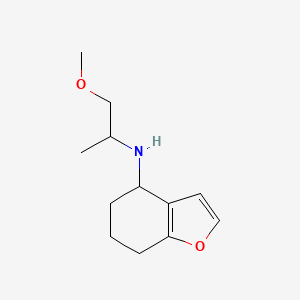
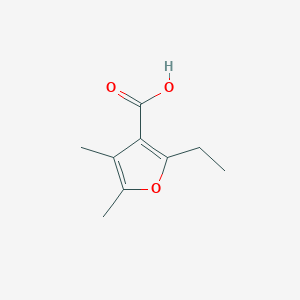
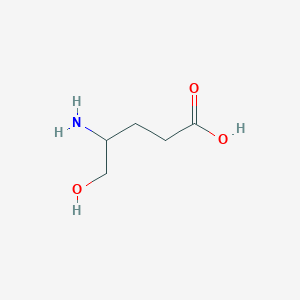
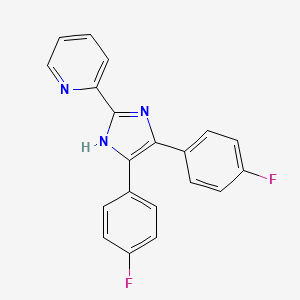
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
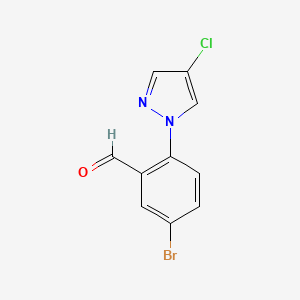
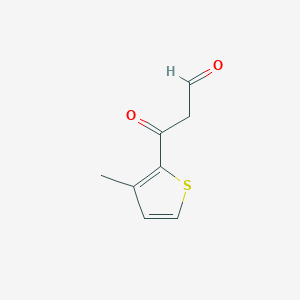
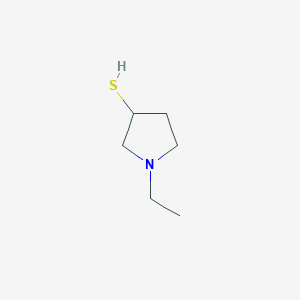
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)

